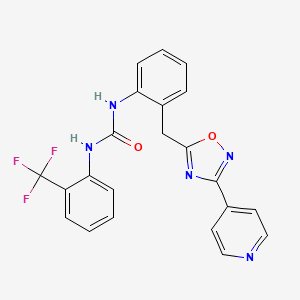
1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A compound’s description typically includes its systematic name, molecular formula, and structural formula. The systematic name is based on the rules of the International Union of Pure and Applied Chemistry (IUPAC). The molecular formula shows the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in a molecule.
Synthesis Analysis
Synthesis analysis involves studying the methods used to create a compound. This can include the types of reactions used, the conditions under which the reactions occur, and the yield and purity of the final product.Molecular Structure Analysis
Molecular structure analysis involves determining the three-dimensional arrangement of atoms in a molecule. Techniques used for this can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and electron microscopy.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that a compound undergoes. This can include studying the reaction mechanisms, the conditions under which the reactions occur, and the products of the reactions.Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as a compound’s melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Synthesis and Characterization
Several research studies have developed efficient methodologies for synthesizing urea derivatives, including those related to the compound . For instance, Kejian Li and Wenbin Chen (2008) developed a simple and efficient method for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas using microwave irradiation, yielding products with satisfactory outcomes (Li & Chen, 2008). Similarly, Kirill Geyl et al. (2019) described a convenient entry to N-pyridinylureas with pharmaceutically privileged oxadiazole substituents via acid-catalyzed C-H activation of N-oxides, showcasing the method's atom economy and environmental friendliness (Geyl et al., 2019).
Biological Evaluation
Research on the biological applications of urea derivatives has shown promising results in antimicrobial and anticancer activities. Vipul M. Buha et al. (2012) synthesized and screened a series of substituted quinazolines, including urea/thiourea derivatives, for antimicrobial activity, with some compounds exhibiting broad-spectrum activity against tested microorganisms (Buha et al., 2012). Jian Feng et al. (2020) designed 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating their antiproliferative activity against various cancer cell lines and discovering compounds with significant effects (Feng et al., 2020).
Material Science and Other Applications
In the field of material science, the π–π noncovalent interactions involving oxadiazole systems, as studied by S. Baykov et al. (2021), provided insights into the structural aspects of these compounds, highlighting their potential in designing new materials (Baykov et al., 2021).
Safety And Hazards
Safety and hazard analysis involves studying the potential risks associated with a compound. This can include its toxicity, flammability, and environmental impact.
Orientations Futures
Future directions for research on a compound can include studying its potential uses, improving its synthesis, or investigating its mechanism of action in more detail.
Propriétés
IUPAC Name |
1-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N5O2/c23-22(24,25)16-6-2-4-8-18(16)28-21(31)27-17-7-3-1-5-15(17)13-19-29-20(30-32-19)14-9-11-26-12-10-14/h1-12H,13H2,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOWVSVHSCKLKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

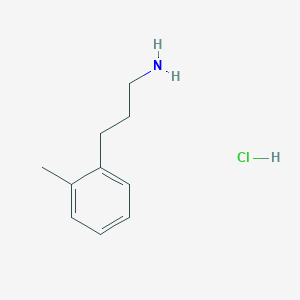
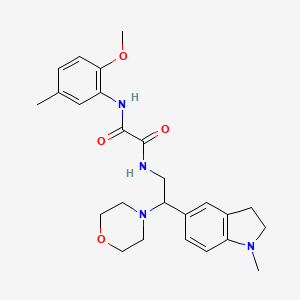
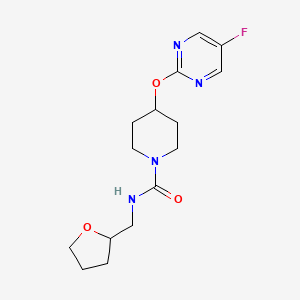
![2-Fluoro-N-methyl-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzenesulfonamide](/img/structure/B2761127.png)
![6-(2,5-Dimethylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2761128.png)
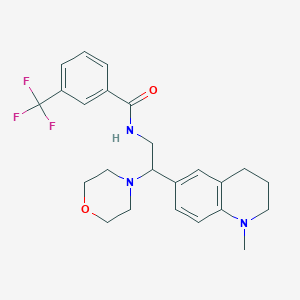
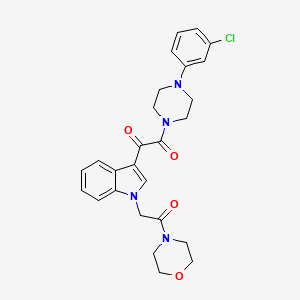
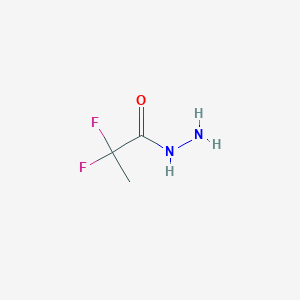
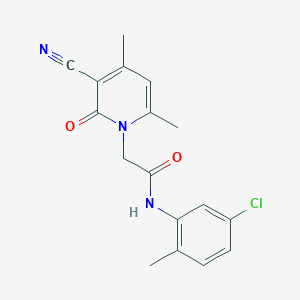
![methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2761133.png)
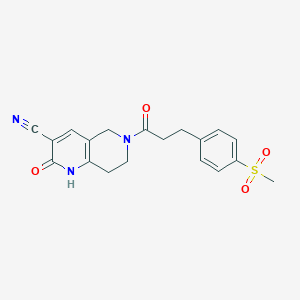
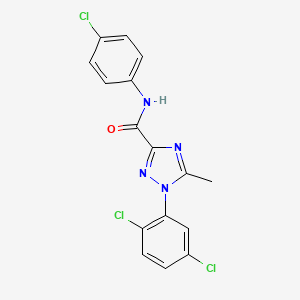
![N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide](/img/structure/B2761142.png)
